4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol
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Overview
Description
4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol is a heterocyclic compound that features a complex fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel to facilitate the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound has potential as a scaffold for developing new pharmaceuticals, particularly for targeting central nervous system disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as signal transduction and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol is unique due to its fused ring system that incorporates a thiadiazine moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
6-methyl-9-thia-2,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),3,5,7,11,13,15-heptaen-5-ol |
InChI |
InChI=1S/C14H11N3OS/c1-9-12-8-19-17-11-5-3-2-4-10(11)15-14(17)16(12)7-6-13(9)18/h2-8,18H,1H3 |
InChI Key |
NMNGNLQKYKEQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN2C1=CSN3C2=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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